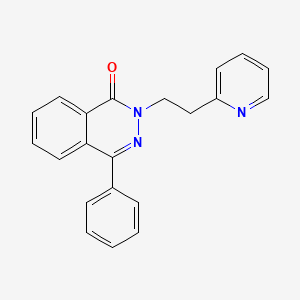![molecular formula C18H18ClN3O2 B5579419 5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)
5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves regiospecific reactions that can be complex due to the presence of multiple functional groups. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester demonstrates the regiospecific nature of such syntheses. Single-crystal X-ray analysis is crucial for unambiguous structure determination in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for multiple conformations. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been analyzed for its conformations and interactions with the CB1 cannabinoid receptor, demonstrating the complexity of molecular interactions in such compounds (Shim et al., 2002).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, leading to a range of products with different properties. The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved steps such as N-methylation, reduction, and condensation, showcasing the diversity of reactions possible with such structures (El’chaninov, Aleksandrov, & Stepanov, 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives can vary widely depending on their molecular structure. For instance, the crystal and molecular structure analysis of specific pyrazole compounds has revealed insights into their hydrogen bond interactions and thermal stability, which are important physical properties (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity and stability, are influenced by their molecular structure. Studies on compounds like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide insights into the interactions and stability of these molecules, contributing to our understanding of their chemical properties (Kumara et al., 2018).
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Applications
Compounds with structural similarities have been synthesized using microwave irradiation, which offers advantages like higher yields and environmental friendliness compared to conventional methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities, indicating potential medical applications (Ravula et al., 2016).
Antioxidant Agent Synthesis and Evaluation
Another study focused on synthesizing novel chalcone derivatives, structurally related to the query compound, showcasing potent antioxidant activities. These findings were supported by molecular docking, ADMET, QSAR, and bioactivity studies, suggesting their utility in combating oxidative stress-related disorders (Prabakaran et al., 2021).
Molecular Docking Studies for Anticancer and Antimicrobial Agents
Further research includes the synthesis and molecular docking studies of new oxazole clubbed pyridyl-pyrazolines, investigated for their anticancer and antimicrobial properties. These compounds, showing promising in vitro activity, could contribute to developing new treatments for cancer and infections (Katariya et al., 2021).
Exploration of Pyrazole Derivatives
Additionally, pyrazole derivatives have been explored for their potential in creating new antimicrobial and anticancer agents. This exploration underscores the versatility of pyrazole-based compounds in drug development, offering insights into structural modifications that could enhance their therapeutic efficacy (Hafez et al., 2016).
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N-[3-(1-methylpyrazol-4-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-12-13(11-21-22)5-4-10-20-18(23)17-9-8-16(24-17)14-6-2-3-7-15(14)19/h2-3,6-9,11-12H,4-5,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCXKKDRVOGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)
![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)


![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)
![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)